molecular formula C13H11ClFNO B3024980 2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine CAS No. 946729-49-3

2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine

Cat. No.: B3024980
CAS No.: 946729-49-3
M. Wt: 251.68 g/mol
InChI Key: MSIJXMBOMSOSPY-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine is an aromatic amine derivative featuring a phenoxy linker substituted with chlorine and methyl groups at the 4- and 3-positions, respectively, and a fluorine atom at the 5-position of the phenylamine ring. Its molecular formula is C₁₃H₁₂ClFNO, with a molecular weight of 252.69 g/mol. The chlorine and fluorine substituents enhance lipophilicity and metabolic stability, while the methyl group may influence steric interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c1-8-6-10(3-4-11(8)14)17-13-5-2-9(15)7-12(13)16/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJXMBOMSOSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with 5-fluoro-2-nitroaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine, differing in substituents or functional groups:

Table 1: Key Structural and Molecular Comparisons
Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Functional Groups Potential Applications
This compound - C₁₃H₁₂ClFNO 252.69 4-Cl, 3-Me (phenoxy); 5-F (aniline) Phenoxy, phenylamine Pharmaceutical intermediates
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)phenylamine 946773-34-8 C₁₄H₁₁ClF₃NO 301.69 4-Cl, 3-Me (phenoxy); 5-CF₃ (aniline) Phenoxy, phenylamine Agrochemicals, drug discovery
2-(4-Chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide CHEBI:92387 C₁₁H₁₁ClFN₃O₂ 295.68 4-Cl, 3-Me (phenoxy); triazole-amide Phenoxy, acetamide Disease models, enzyme inhibitors
4-Chlorophenylamine 106-47-8 C₆H₆ClN 127.57 4-Cl (aniline) Phenylamine Dyestuff intermediates
[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine hydrochloride - C₁₀H₁₀ClFN₂O 234.65 4-F (isoxazole); NH₂ (methylamine) Isoxazole, methylamine CNS-targeting therapeutics

Functional Group and Property Analysis

Halogenation Effects: Fluorine vs. Chlorine Positioning: The 4-chloro substitution on the phenoxy ring (common in all phenoxy-linked compounds here) contributes to electron-withdrawing effects, stabilizing the aromatic system and influencing reactivity .

Functional Group Variations: Acetamide-Triazole Hybrid (): The acetamide linkage and triazole ring introduce hydrogen-bonding sites, likely improving target binding specificity in enzyme inhibition compared to the phenylamine core of the target compound. Isoxazole Core (): The isoxazole ring offers rigidity and metabolic resistance, contrasting with the flexible phenoxy linker in the target compound.

Simpler Analogues: 4-Chlorophenylamine (): Lacking the phenoxy group and methyl substitution, this simpler aniline derivative has lower molecular weight and reduced steric hindrance, making it more suitable for straightforward coupling reactions in synthesis.

Biological Activity

2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine is a compound that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C13H11ClFNO, with a molecular weight of approximately 251.68 g/mol. The compound features a chloro-substituted phenoxy group and a fluorine atom on the phenylamine moiety, which contribute to its chemical reactivity and biological properties.

Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. The presence of chloro and fluoro substituents may enhance its binding affinity and selectivity towards specific proteins or enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.

Binding Affinity Studies

The binding affinity of this compound has been studied in relation to corticotropin-releasing factor (CRF) receptors. For instance, structural analogs have shown potent binding inhibition activity against CRF receptors, indicating that similar compounds may exhibit comparable properties .

Compound IC50 (nM) Metabolic Stability (μL/min/mg)
This compoundTBDTBD
Compound 24d4.187

Case Studies

Case studies involving the application of this compound in proteomics research highlight its potential as a biochemical tool. For example, studies have demonstrated its ability to selectively inhibit certain protein interactions, which could pave the way for novel therapeutic strategies .

Example Case Study: Inhibition of CRF Receptors

In a recent study, a structurally similar compound demonstrated an IC50 value of 9.5 nM against CRF receptors, showcasing the potential for this compound to exhibit similar or enhanced activity. This suggests that further exploration into its pharmacological profile could yield significant insights into stress-related disorders .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups:

Compound Name Structural Features Unique Aspects
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamineSimilar phenoxy and phenylamine structureContains a methyl group instead of fluorine
4-Chlorophenylacetic acidChlorinated phenyl groupLacks the amine functionality
2-(4-Chloro-3-methylphenoxy)-4-methylphenylamineSimilar core structureMethyl group at a different position

Applications in Research

The compound has several applications in scientific research:

  • Biochemistry : Investigated for its interactions with biological molecules.
  • Pharmacology : Potential therapeutic properties explored for stress-related disorders.
  • Proteomics : Used as a biochemical tool to study protein interactions.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

Intermediate Preparation : Start with 4-chloro-3-methylphenol and 5-fluoro-2-nitrobenzene. Use Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-reduction.
  • Use anhydrous conditions to minimize hydrolysis of intermediates.
    Key Considerations :
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted phenols or nitro compounds .

Q. Table 1: Intermediate Characterization Data

IntermediateAnalytical MethodKey Data
Nitro precursor¹H NMR (CDCl₃)δ 7.85 (d, J=8.5 Hz, 1H), 6.95 (m, 2H)
Amine productLC-MSm/z 266.1 [M+H]⁺

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL () for refinement. Analyze dihedral angles between aromatic rings to confirm steric effects .
  • NMR Analysis :
    • ¹⁹F NMR: Identify fluorine environment (δ -115 to -120 ppm for para-substitution).
    • ¹H-¹³C HSQC: Assign aromatic protons and confirm substitution patterns.
      Data Contradiction Resolution :
      If NMR and crystallography disagree (e.g., unexpected tautomerism), perform variable-temperature NMR or DFT calculations to assess conformational flexibility .

Advanced Research Questions

Q. What strategies can mitigate side reactions during the synthesis of this compound derivatives?

Methodological Answer: Common side reactions include:

  • Hydrolysis of Chlorine : Use inert atmospheres (N₂/Ar) and dry solvents.
  • Oxidation of Amine : Add antioxidants (e.g., BHT) during storage.
    Advanced Mitigation :
  • Computational Screening : Use DFT (e.g., Gaussian) to model transition states and predict reactive sites. For example, calculate Fukui indices to identify electrophilic/nucleophilic centers prone to side reactions .
  • Flow Chemistry : Minimize residence time of unstable intermediates using microreactors .

Q. Table 2: Computational Parameters for Reactivity Prediction

ParameterValue (DFT/B3LYP/6-311+G**)
HOMO (eV)-6.32
LUMO (eV)-1.85
Fukui f⁻0.12 (C-4 of phenylamine)

Q. How can researchers validate the biological activity of this compound in target binding studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Validate with site-directed mutagenesis.
  • SPR/BLI Assays : Immobilize target proteins on sensor chips. Measure binding kinetics (ka/kd) at varying compound concentrations.
    Contradiction Analysis :
    If computational docking predicts binding but assays show no activity, check for:
  • Compound aggregation (test with dynamic light scattering).
  • Off-target effects (use CRISPR-edited cell lines as controls) .

Q. What analytical workflows are recommended for impurity profiling in this compound batches?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN). Detect impurities via MRM transitions.
  • Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions.
    Advanced Workflow :
  • NMR-guided Isolation : Use preparative HPLC to isolate impurities. Elucidate structures via 2D NMR (COSY, NOESY) and high-resolution MS .

Q. Table 3: Common Impurities and Sources

ImpuritySourcem/z [M+H]⁺
Des-fluoro analogIncomplete fluorination248.0
Chloride hydrolysis productMoisture exposure230.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine
Reactant of Route 2
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2-(4-Chloro-3-methylphenoxy)-5-fluorophenylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.